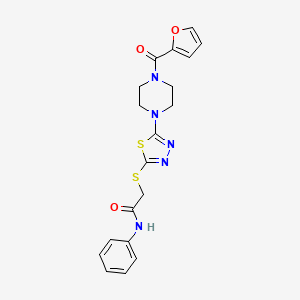

![molecular formula C22H19N3O5 B2991870 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 1797721-74-4](/img/structure/B2991870.png)

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

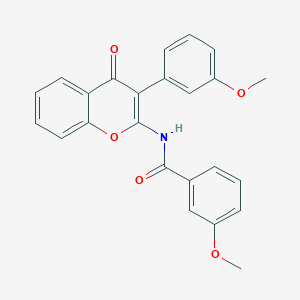

The compound “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide” is a complex organic molecule. It contains a pyrazole ring attached to a methoxybenzofuran via an amide linkage . The pyrazole ring is also attached to a dihydrobenzo[b][1,4]dioxin ring via a methylene bridge .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A common approach involves starting from methyl acrylate and removing the methyl group with LiOH after cyclization . The acyl chloride is then added to an excess of piperidine .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds . It contains a pyrazole ring, a benzofuran ring, and a dihydrobenzo[b][1,4]dioxin ring .Scientific Research Applications

Synthesis of Novel Derivatives

Research has led to the synthesis of novel chemical structures derived from benzofuran and related compounds, aiming to explore their anti-inflammatory, analgesic, and antimicrobial activities. For instance, a study detailed the synthesis of novel compounds derived from visnaginone and khellinone, focusing on their potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory properties (A. Abu‐Hashem et al., 2020). Another research effort synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, examining their cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting the therapeutic potential of these compounds in cancer treatment (Ashraf S. Hassan et al., 2014).

Herbicidal Activity

The herbicidal properties of pyrazole-4-carboxamide derivatives were investigated, revealing the influence of substituents on the pyrazole ring on herbicidal activity and crop safety. This research provides insights into the development of new herbicides with enhanced efficacy and selectivity (R. Ohno et al., 2004).

Antitumor Activity

The quest for novel antitumor agents led to the design and synthesis of 1H-benzofuro[3,2-c]pyrazole derivatives. These efforts have identified compounds with significant inhibitory effects on tumor cell growth, offering a new avenue for cancer therapy development (Ying-jie Cui et al., 2019).

Antioxidant and α-Glucosidase Inhibitory Activities

A study synthesized Schiff bases containing 1,2,4-triazole and pyrazole rings, evaluating their antioxidant and α-glucosidase inhibitory activities. This research contributes to the identification of compounds with potential therapeutic applications in managing oxidative stress and diabetes (R. Pillai et al., 2019).

Future Directions

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c1-27-19-8-4-5-14-9-20(30-21(14)19)22(26)24-15-10-23-25(11-15)12-16-13-28-17-6-2-3-7-18(17)29-16/h2-11,16H,12-13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQDTJFHMWEGMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2991795.png)

![N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid](/img/structure/B2991796.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2991803.png)

![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2991808.png)

![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2991809.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)